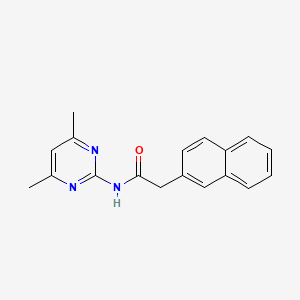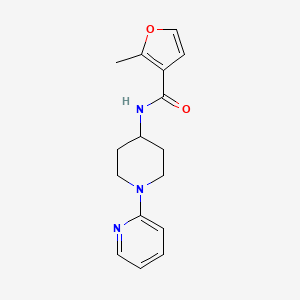![molecular formula C16H20N2O B7510660 [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a complex compound with a unique structure that makes it an interesting subject for study.
Wirkmechanismus
The exact mechanism of action of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is not fully understood. However, it is believed to act as an agonist for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol has various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease. The compound has also been shown to inhibit the replication of certain viruses, such as the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol in lab experiments is its unique structure, which allows for the study of protein-protein interactions. However, one limitation is that the compound is not widely available and can be difficult to synthesize.
Zukünftige Richtungen
There are many potential future directions for the study of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol. One direction is the further study of its potential therapeutic effects in neurological disorders. Another direction is the study of its potential use as an antiviral agent. Additionally, further research could be done to optimize the synthesis of the compound for use in lab experiments.
Synthesemethoden
The synthesis of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is a complex process that involves multiple steps. The most common method for its synthesis is the reduction of the corresponding ketone using sodium borohydride. This method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol has various potential applications in scientific research. It has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as an antiviral agent and as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
[1-(2-methylquinolin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-9-16(14-6-2-3-7-15(14)17-12)18-8-4-5-13(10-18)11-19/h2-3,6-7,9,13,19H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCDRCRKAKECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)


![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)